molecular formula C22H20N2O3S B2882765 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 301308-64-5

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No. B2882765
CAS RN: 301308-64-5
M. Wt: 392.47
InChI Key: WAIRTCPWJZEOEL-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, also known as BHPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHPC belongs to the class of coumarin derivatives and has been shown to possess various biological activities.

Scientific Research Applications

Anti-inflammatory Potential

A series of chromene derivatives were synthesized, revealing significant anti-inflammatory activity. These derivatives, prepared through a multi-step synthesis process involving 2-[3-phenyl prop-2-ene nitrile] 1,3-benzothiazole and dimedone with piperidine as a catalyst, were tested for in-vivo anti-inflammatory activity. This study suggests that these compounds could serve as structural templates for the design and development of new anti-inflammatory drugs (Gandhi et al., 2018).

Antimicrobial Activity

New pyridine derivatives incorporating the benzothiazole unit demonstrated variable and modest antimicrobial activity against tested bacterial and fungal strains. This activity was observed in compounds synthesized from 2-amino substituted benzothiazoles and chloropyridine-3-carboxylic acid, highlighting the potential of these derivatives in antimicrobial applications (Patel et al., 2011).

Antibacterial and Antioxidant Derivatives

The synthesis of novel antibacterial and antioxidant derivatives was achieved by converting 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one from 4-hydroxy coumarin. These compounds showed significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa, as well as varied antioxidant activities, presenting a new class of compounds for potential therapeutic applications (Al-ayed, 2011).

Antitumor Evaluation

The synthesis of 2-[aryl-(6'-hydroxy-4',4'-dimethyl-2'-oxocyclohex-6'-enyl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-enone and 1,8-dioxo-octahydroxanthenes followed by their antitumor evaluation revealed higher inhibitory effects toward tumor and normal cell lines compared to the reference drug, doxorubicin. This study underscores the potential of these compounds in cancer therapy (Al-Omran et al., 2014).

Mechanism of Action

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-18-9-8-14-12-15(21-23-17-6-2-3-7-19(17)28-21)22(26)27-20(14)16(18)13-24-10-4-1-5-11-24/h2-3,6-9,12,25H,1,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIRTCPWJZEOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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